Cas no 1256821-92-7 (5-bromo-3-ethynyl-2-fluoropyridine)

5-bromo-3-ethynyl-2-fluoropyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 5-bromo-3-ethynyl-2-fluoro-
- 5-Bromo-3-ethynyl-2-fluoropyridine
- 1256821-92-7
- EN300-1895448
- DTXSID801285233
- 5-bromo-3-ethynyl-2-fluoropyridine
-
- インチ: 1S/C7H3BrFN/c1-2-5-3-6(8)4-10-7(5)9/h1,3-4H
- InChIKey: NOEWJRQYJKTEDH-UHFFFAOYSA-N
- ほほえんだ: C1(F)=NC=C(Br)C=C1C#C
計算された属性
- せいみつぶんしりょう: 198.94329g/mol
- どういたいしつりょう: 198.94329g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- 密度みつど: 1.68±0.1 g/cm3(Predicted)
- ふってん: 234.6±40.0 °C(Predicted)
- 酸性度係数(pKa): -4.31±0.20(Predicted)
5-bromo-3-ethynyl-2-fluoropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1895448-0.5g |
5-bromo-3-ethynyl-2-fluoropyridine |
1256821-92-7 | 0.5g |
$1124.0 | 2023-09-18 | ||
Enamine | EN300-1895448-10.0g |
5-bromo-3-ethynyl-2-fluoropyridine |
1256821-92-7 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1895448-1g |
5-bromo-3-ethynyl-2-fluoropyridine |
1256821-92-7 | 1g |
$1172.0 | 2023-09-18 | ||
Enamine | EN300-1895448-5g |
5-bromo-3-ethynyl-2-fluoropyridine |
1256821-92-7 | 5g |
$3396.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1680049-1g |
5-Bromo-3-ethynyl-2-fluoropyridine |
1256821-92-7 | 98% | 1g |
¥15359.00 | 2024-08-09 | |
Enamine | EN300-1895448-0.1g |
5-bromo-3-ethynyl-2-fluoropyridine |
1256821-92-7 | 0.1g |
$1031.0 | 2023-09-18 | ||
Enamine | EN300-1895448-0.25g |
5-bromo-3-ethynyl-2-fluoropyridine |
1256821-92-7 | 0.25g |
$1078.0 | 2023-09-18 | ||
Enamine | EN300-1895448-0.05g |
5-bromo-3-ethynyl-2-fluoropyridine |
1256821-92-7 | 0.05g |
$983.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1680049-100mg |
5-Bromo-3-ethynyl-2-fluoropyridine |
1256821-92-7 | 98% | 100mg |
¥15585.00 | 2024-08-09 | |
Enamine | EN300-1895448-5.0g |
5-bromo-3-ethynyl-2-fluoropyridine |
1256821-92-7 | 5g |
$3396.0 | 2023-06-03 |
5-bromo-3-ethynyl-2-fluoropyridine 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
5-bromo-3-ethynyl-2-fluoropyridineに関する追加情報
Comprehensive Overview of 5-Bromo-3-ethynyl-2-fluoropyridine (CAS No. 1256821-92-7): Properties, Applications, and Industry Trends
5-Bromo-3-ethynyl-2-fluoropyridine (CAS No. 1256821-92-7) is a high-value heterocyclic compound widely recognized for its versatile applications in pharmaceutical research, agrochemical development, and material science. This fluorinated pyridine derivative features a unique molecular structure combining bromine, ethynyl, and fluorine substituents, enabling exceptional reactivity in cross-coupling reactions and serving as a critical building block in modern synthetic chemistry.
The growing demand for halogenated pyridines in drug discovery has positioned 5-bromo-3-ethynyl-2-fluoropyridine as a sought-after intermediate. Recent studies highlight its role in developing kinase inhibitors and PET radiotracers, aligning with industry trends toward targeted therapies. Researchers particularly value its click chemistry compatibility through the ethynyl group, which facilitates efficient bioconjugation—a hot topic in ADC (antibody-drug conjugate) development and proteolysis-targeting chimera (PROTAC) design.
From a synthetic perspective, the CAS 1256821-92-7 compound demonstrates remarkable stability under various reaction conditions. The ortho-fluorine substitution influences both electronic properties and hydrogen bonding capacity, while the 5-bromo position offers reliable sites for palladium-catalyzed couplings—addressing frequent search queries about Suzuki-Miyaura reaction compatibility. These characteristics make it invaluable for constructing complex biaryl architectures prevalent in bioactive molecules.
Environmental and regulatory considerations have driven innovation in the production of fluoropyridine derivatives. Manufacturers now emphasize green chemistry approaches for 5-bromo-3-ethynyl-2-fluoropyridine synthesis, responding to searches about sustainable halogenation methods and atom economy. Advanced purification techniques like SFC (supercritical fluid chromatography) ensure high purity grades demanded by the electronic materials sector, where this compound shows promise in organic semiconductor development.
Analytical characterization of CAS 1256821-92-7 typically involves LC-MS, 19F NMR, and X-ray crystallography—techniques frequently searched alongside this compound. The distinct 1H NMR signature (δ 8.35-8.40 ppm for pyridine-H4) and 13C chemical shifts provide reliable quality control markers. Thermogravimetric analysis reveals excellent thermal stability up to 180°C, supporting its use in high-temperature polymerization applications.
Emerging applications in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) have expanded the utility of 5-bromo-3-ethynyl-2-fluoropyridine. Materials scientists leverage its rigid-rod geometry and hydrogen bond acceptor properties to engineer porous materials for gas storage and molecular separation—topics trending in clean energy research. The compound's triple bond functionality also enables post-synthetic modification of polymeric networks.
Supply chain dynamics for fluorinated building blocks like 1256821-92-7 reflect broader industry shifts toward just-in-time manufacturing and regional sourcing. Quality certifications including GMP and ISO 9001 compliance now dominate purchaser requirements, as evidenced by search volume for pharma-grade pyridine suppliers. Storage recommendations typically suggest argon atmosphere protection to maintain the ethynyl group's reactivity over extended periods.
Patent analysis reveals growing IP activity around 5-bromo-3-ethynyl-2-fluoropyridine derivatives, particularly in EGFR inhibitor formulations and BTK signaling modulators. The compound's structure-activity relationship (SAR) advantages—including enhanced blood-brain barrier permeability from fluorine substitution—make it a strategic asset in CNS drug development pipelines. Recent publications highlight its use in allosteric modulator design for GPCR targets.
For laboratory handling, the compound's hygroscopic nature warrants attention to moisture control—a practical consideration often searched alongside pyridine handling protocols. Standard Schlenk techniques are recommended for air-sensitive reactions involving the ethynyl moiety. Solubility profiles show optimal performance in THF, DCM, and DMF, with limited aqueous stability—information critical for medicinal chemistry applications.
The future outlook for CAS 1256821-92-7 remains strongly positive, driven by expanding applications in bioconjugation, fluorescent probes, and catalytic ligand systems. As the pharmaceutical industry increasingly adopts late-stage fluorination strategies, demand for pre-fluorinated intermediates like 5-bromo-3-ethynyl-2-fluoropyridine will continue rising—particularly for radiofluorination precursors in diagnostic imaging agents.
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